![molecular formula C8H10N2 B1315361 (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine CAS No. 502612-54-6](/img/structure/B1315361.png)

(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine

Descripción general

Descripción

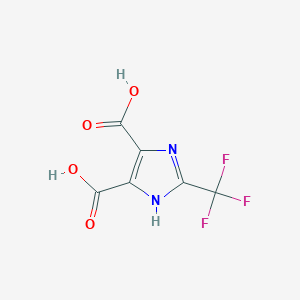

“(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine” is a chemical compound with the molecular formula C8H10N2 . It has an average mass of 134.178 Da and a mono-isotopic mass of 134.084396 Da .

Synthesis Analysis

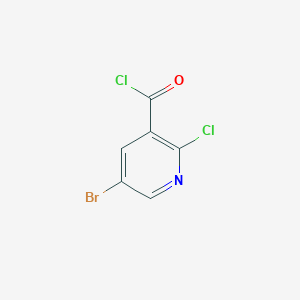

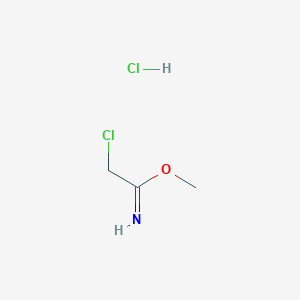

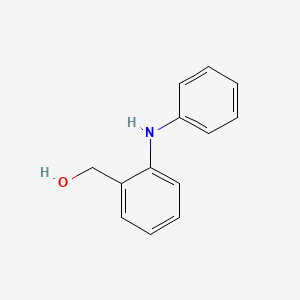

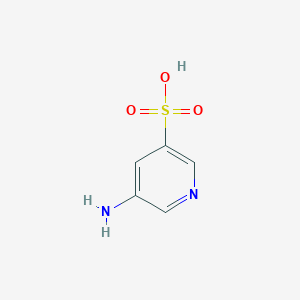

The synthesis of pyridine derivatives, such as “(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine”, often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of “(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine” consists of a cyclopenta ring attached to a pyridin ring . The compound has two hydrogen bond acceptors and two hydrogen bond donors .Physical And Chemical Properties Analysis

“(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine” has a density of 1.1±0.1 g/cm3, a boiling point of 255.2±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 40.1±0.3 cm3 and a polar surface area of 39 Å2 .Aplicaciones Científicas De Investigación

Synthesis of Thiazolo[4,5-b]pyridines

Scientific Field

Organic Chemistry Application Summary: Thiazolo[4,5-b]pyridines are synthesized from pyridine derivatives followed by thiazole heterocycle annulation . Methods of Application: The synthetic techniques involve starting from pyridine derivatives followed by thiazole heterocycle annulation . Results: This method has led to the development of novel thiazolo[4,5-b]pyridines .

Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines

Scientific Field

Medicinal Chemistry Application Summary: Amidino-substituted imidazo[4,5-b]pyridines have been synthesized and their biological activity was evaluated . Methods of Application: The compounds were synthesized using standard methods of organic synthesis, and their biological activity was evaluated in vitro on a diverse selection of human cancer cell lines . Results: The most pronounced antiproliferative activity was observed for compound 10, which contained an unsubstituted amidino group, and compound 14, which contained a 2-imidazolinyl amidino group .

Inhibition of PI3kα with Thiazolo[5,4-b]pyridine Compound

Scientific Field

Biochemistry Application Summary: An N-heterocyclic compound composed of methoxypyridine and morpholinyl thiazolo[5,4-b]pyridine was synthesized and found to inhibit PI3kα . Methods of Application: The compound was synthesized and its inhibitory activity was evaluated . Results: The compound exhibited extremely strong PI3kα inhibitory activity with an IC50 of 3.6 nM .

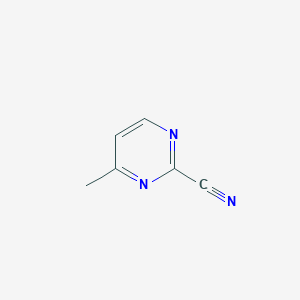

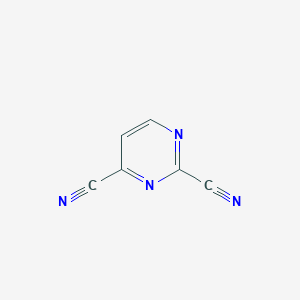

Development of Fused and Substituted Pyrimidine Derivatives

Scientific Field

Pharmaceutical Chemistry Application Summary: Pyrimidine derivatives have been developed as potent anticancer agents. This review highlights the current status of pyrimidine molecules in cancer therapy . Methods of Application: The structure – activity relationship (SAR) of fused and substituted pyrimidine derivatives for anticancer activity is discussed . Results: Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .

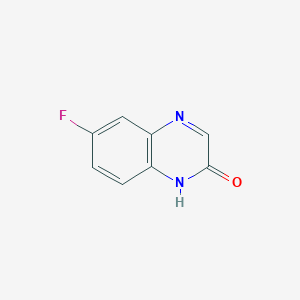

Medicinal Significance of Quinoline

Scientific Field

Medicinal Chemistry Application Summary: Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Methods of Application: This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs . Results: Quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities within the period from 2011 till 2021 .

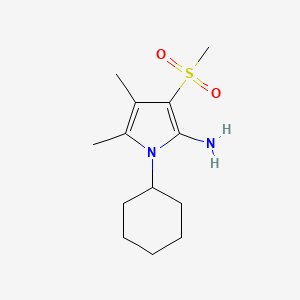

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

Scientific Field

Biomedical Research Application Summary: 1H-Pyrazolo[3,4-b]pyridines have various biomedical applications . Methods of Application: The different pattern substitutions of the pyrazolo[3,4-b]pyridine scaffold selected for each disease are discussed . Results: This review focuses on the three main biomedical applications because they represent more than a third of the overall bioactivity indicators .

Propiedades

IUPAC Name |

(7S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4,9H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJXLKVRHHCKDR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477572 | |

| Record name | (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine | |

CAS RN |

502612-54-6 | |

| Record name | (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

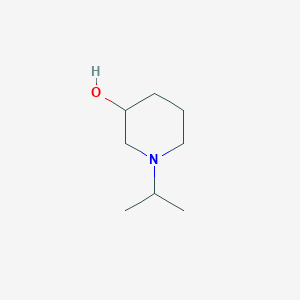

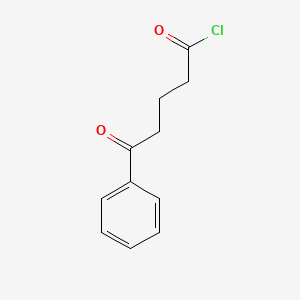

Synthesis routes and methods I

Procedure details

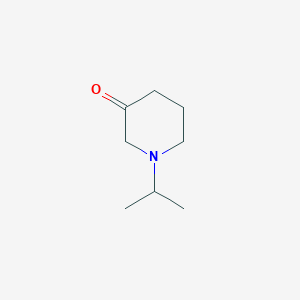

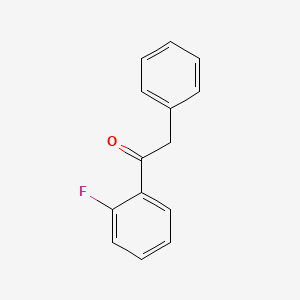

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.